3-Amino-4-(2-bromo-5-chlorophenyl)butyric Acid
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Overview
Description
3-Amino-4-(2-bromo-5-chlorophenyl)butyric Acid is an organic compound with the molecular formula C10H12BrClNO2 This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-bromo-5-chlorophenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl ring followed by the introduction of an amino group and the butyric acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as recrystallization and chromatography is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-bromo-5-chlorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The bromine and chlorine atoms can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
3-Amino-4-(2-bromo-5-chlorophenyl)butyric Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-bromo-5-chlorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(2,4-dichlorophenyl)butyric Acid
- 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid
- 3-Amino-4-(2-fluoro-5-chlorophenyl)butyric Acid
Uniqueness
3-Amino-4-(2-bromo-5-chlorophenyl)butyric Acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11BrClNO2 |
---|---|
Molecular Weight |
292.55 g/mol |
IUPAC Name |
3-amino-4-(2-bromo-5-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrClNO2/c11-9-2-1-7(12)3-6(9)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15) |
InChI Key |
RXEIJUZMMDNABT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(CC(=O)O)N)Br |
Origin of Product |
United States |
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